molecular formula C5H8ClNOS B13089049 (4S)-4-Mercapto-L-proline chloride

(4S)-4-Mercapto-L-proline chloride

Cat. No.: B13089049
M. Wt: 165.64 g/mol
InChI Key: STBLEHLOOWKTSU-IMJSIDKUSA-N
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Description

(4S)-4-Mercapto-L-proline chloride is a chemical compound with the molecular formula C5H9NO2S It is a derivative of L-proline, an amino acid, and contains a mercapto group (-SH) attached to the fourth carbon in the proline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-Mercapto-L-proline chloride typically involves the introduction of a mercapto group into the proline structure. One common method is the thiolation of L-proline using thiolating agents such as thiourea or hydrogen sulfide under acidic conditions. The reaction is usually carried out in a solvent like methanol or ethanol, and the product is purified through crystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products. The use of automated systems and advanced purification techniques ensures high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(4S)-4-Mercapto-L-proline chloride undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or amine groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or iodine in the presence of a base can be used for oxidation reactions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia under mild conditions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids

    Reduction: Thiols, reduced sulfur species

    Substitution: Hydroxylated or aminated derivatives

Scientific Research Applications

(4S)-4-Mercapto-L-proline chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying protein structure and function.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4S)-4-Mercapto-L-proline chloride involves its interaction with biological molecules through its mercapto group. This group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity or alteration of protein function. The compound can also participate in redox reactions, affecting cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    L-Proline: The parent amino acid, lacking the mercapto group.

    4-Hydroxy-L-proline: A hydroxylated derivative of L-proline.

    4-Amino-L-proline: An aminated derivative of L-proline.

Uniqueness

(4S)-4-Mercapto-L-proline chloride is unique due to the presence of the mercapto group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable tool in research and potential therapeutic applications, distinguishing it from other proline derivatives.

Properties

Molecular Formula

C5H8ClNOS

Molecular Weight

165.64 g/mol

IUPAC Name

(2S,4S)-4-sulfanylpyrrolidine-2-carbonyl chloride

InChI

InChI=1S/C5H8ClNOS/c6-5(8)4-1-3(9)2-7-4/h3-4,7,9H,1-2H2/t3-,4-/m0/s1

InChI Key

STBLEHLOOWKTSU-IMJSIDKUSA-N

Isomeric SMILES

C1[C@@H](CN[C@@H]1C(=O)Cl)S

Canonical SMILES

C1C(CNC1C(=O)Cl)S

Origin of Product

United States

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